1,3,5-Tris(4-bromophenyl)benzene

Porous Organic Polymers Gas Adsorption Conjugated Microporous Polymers

For researchers building high-surface-area CMPs (172–820 m² g⁻¹ BET) or well-ordered 2D COFs with uniform honeycomb pores, 1,3,5-Tris(4-bromophenyl)benzene is the essential C3-symmetric monomer. Its C–Br bond strength, rigid 120° geometry, and predictable two-step nucleation mechanism ensure batch-to-batch reproducibility and precise multi-directional cross-coupling that iodo, chloro, or amine analogs cannot match. Choose TBB for reliable polymerization kinetics, high BET surfaces exceeding 500 m² g⁻¹, and seamless scale-up.

Molecular Formula C24H15Br3
Molecular Weight 543.1 g/mol
CAS No. 7511-49-1
Cat. No. B1296842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(4-bromophenyl)benzene
CAS7511-49-1
Molecular FormulaC24H15Br3
Molecular Weight543.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br
InChIInChI=1S/C24H15Br3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H
InChIKeyHJQRITCAXSBOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tris(4-bromophenyl)benzene (CAS 7511-49-1): A Trifunctional Halogenated Aromatic Monomer for Cross-Coupling and Framework Assembly


1,3,5-Tris(4-bromophenyl)benzene (TBB, CAS 7511-49-1) is a C3-symmetric halogenated aromatic monomer with the molecular formula C24H15Br3 and a molecular weight of 543.10 g/mol. It is characterized by a central benzene ring substituted at the 1, 3, and 5 positions with para-bromophenyl groups, conferring a rigid, trifunctional architecture . Commercially available at purities typically ranging from 97% to >98% (HPLC) and a melting point of 261–265 °C, TBB is widely employed as a building block in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to construct extended conjugated systems and porous frameworks . Its symmetrical, bromine-terminated structure is specifically designed to enable precise, multi-directional covalent bond formation in materials chemistry applications.

Why Generic Substitution of 1,3,5-Tris(4-bromophenyl)benzene (TBB) with Halogen or Core Analogs Is Not Advisable


Simple halogen substitution (e.g., replacing Br with I, Cl, or F) or altering the core scaffold (e.g., replacing the central benzene ring with an amine or triazine) fundamentally alters reactivity, bond enthalpy, material morphology, and electronic properties. The unique balance of C–Br bond strength, high LogP (≈8.98), and rigid C3-symmetric geometry in TBB provides a specific reactivity profile for cross-coupling and self-assembly that cannot be replicated by its analogs. Using a substitute without considering these quantitative differences leads to irreproducible polymerization kinetics, altered framework porosity, and unpredictable optoelectronic performance. The evidence below quantifies exactly where these critical differences manifest and why TBB remains the preferred choice for specific scientific and industrial applications.

1,3,5-Tris(4-bromophenyl)benzene: Quantified Performance Differentiation in Framework Porosity, Bandgap Engineering, and Nucleation Behavior


High and Tunable BET Surface Area in Conjugated Microporous Polymers (CMPs) via Yamamoto Coupling

Conjugated microporous polymers (CMPs) synthesized via Yamamoto homocoupling or co-coupling of TBB with various chaining monomers achieve apparent BET surface areas ranging from 172 to 820 m² g⁻¹. The resulting materials exhibit tunable microporosity, with pore structure precisely controlled by the strut length of the co-monomer. In contrast, analogous frameworks derived from the structurally similar tris(4-bromophenyl)amine monomer under comparable coupling conditions typically yield surface areas below 500 m² g⁻¹, highlighting TBB's superior capacity for generating high-surface-area, tunable porous architectures [1].

Porous Organic Polymers Gas Adsorption Conjugated Microporous Polymers

C3-Symmetric Trifunctional Scaffold for Controlled Surface-Mediated 2D COF Synthesis

On-surface Ullmann coupling of TBB on Ag(111) yields large-scale, single-layer porous covalent organic frameworks (pCOFs) with a uniform, single-pore morphology. Critically, the 120° geometry of the TBB core directly templates the formation of a honeycomb-like network. Attempts to use structurally similar but less geometrically constrained monomers (e.g., linear dibromoarenes) result in disordered, non-porous oligomers. The well-defined 2D network derived from TBB exhibits a measured electronic bandgap of approximately 3.01 eV, a critical parameter for its potential use in 2D optoelectronic devices [1].

On-Surface Synthesis 2D Covalent Organic Frameworks Scanning Tunneling Microscopy

Controlled Nucleation Behavior from Solution Enables Reproducible Porous Polymer Synthesis

Recent experimental studies demonstrate that the nucleation of 1,3,5-tris(4-bromophenyl)benzene (3BrY) from homogeneous solution follows a well-defined two-step mechanism involving initial cluster formation. This mechanistic understanding allows for predictable and reproducible synthesis of porous organic frameworks. In contrast, the more reactive iodo analog (3IY) exhibits faster, less controllable nucleation kinetics under similar solution conditions, which often leads to broader pore size distributions and reduced material homogeneity [1].

Nucleation Crystal Growth Porous Materials

1,3,5-Tris(4-bromophenyl)benzene: High-Impact Application Scenarios Validated by Quantitative Evidence


Synthesis of High-Surface-Area Conjugated Microporous Polymers (CMPs) for Gas Storage and Separation

Researchers requiring CMPs with BET surface areas exceeding 500 m² g⁻¹ should select TBB as the core monomer. As demonstrated in Section 3, Yamamoto coupling of TBB with appropriate co-monomers yields materials with surface areas tunable from 172 to 820 m² g⁻¹, significantly outperforming amine-based analogs [1]. This tunability is critical for optimizing H₂ and CO₂ adsorption capacities, making TBB the monomer of choice for developing advanced gas storage and separation media.

Fabrication of Ordered, Single-Layer 2D Covalent Organic Frameworks (COFs) on Metal Surfaces

For on-surface synthesis of well-defined, single-layer 2D COFs with a uniform honeycomb pore structure, TBB is the indispensable building block. Its rigid C3-symmetric geometry directly templates the formation of the desired 2D network on surfaces like Ag(111). The resulting pCOFs exhibit a measured electronic bandgap of ~3.01 eV, a key property for applications in 2D optoelectronics and molecular electronics [1]. Alternative monomers lacking this precise 120° orientation fail to produce comparable long-range order.

Development of Reproducible Porous Polymer Syntheses at Scale

In process development and scale-up of porous organic polymers, batch-to-batch consistency is paramount. The evidence of TBB's well-defined two-step nucleation mechanism from solution provides a scientific basis for expecting reproducible material quality [1]. Choosing TBB over the more reactive and less controllable iodo analog (3IY) mitigates the risk of forming inhomogeneous products with broad pore size distributions, thereby improving yield and reducing purification costs in larger-scale productions.

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